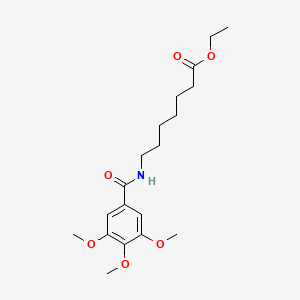

Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate

Beschreibung

Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate is a synthetic compound featuring a heptanoate ester backbone conjugated with a 3,4,5-trimethoxybenzamido group. This structure combines lipophilic (long alkyl chain) and aromatic (trimethoxyphenyl) moieties, making it a candidate for drug discovery, particularly in anticancer research. Its synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with ethyl 7-aminoheptanoate under Schotten-Baumann conditions . The compound’s design aligns with derivatives of combretastatin analogues, which are known for tubulin-binding and antiproliferative activities .

Eigenschaften

CAS-Nummer |

918494-42-5 |

|---|---|

Molekularformel |

C19H29NO6 |

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

ethyl 7-[(3,4,5-trimethoxybenzoyl)amino]heptanoate |

InChI |

InChI=1S/C19H29NO6/c1-5-26-17(21)10-8-6-7-9-11-20-19(22)14-12-15(23-2)18(25-4)16(13-14)24-3/h12-13H,5-11H2,1-4H3,(H,20,22) |

InChI-Schlüssel |

HNXCGFCRXLPSRF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate typically involves the following steps:

Formation of the Heptanoate Chain: The heptanoate chain can be synthesized through the esterification of heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction. This involves reacting 3,4,5-trimethoxybenzoic acid with heptanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Final Esterification: The final step involves esterifying the intermediate product with ethanol to form Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate.

Industrial Production Methods

Industrial production of Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts, and employing techniques such as distillation and recrystallization for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The methoxy groups on the benzamido ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Hydroxylated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Sirtuin Modulation

One of the primary applications of ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate is its role as a sirtuin modulator. Sirtuins are a family of proteins that play a critical role in cellular regulation, influencing aging and metabolism. The compound has been shown to:

- Increase Lifespan of Cells : Research indicates that it can enhance cellular longevity by modulating sirtuin activity, which may help in the treatment of age-related diseases .

- Therapeutic Potential : It may be beneficial in treating conditions such as diabetes, obesity, neurodegenerative diseases, cardiovascular disorders, and certain types of cancer due to its ability to influence metabolic pathways and stress responses .

Pharmacological Studies

Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate has been investigated for its pharmacological properties:

- Anti-inflammatory Effects : Studies suggest that compounds with similar structures exhibit anti-inflammatory properties, indicating potential applications in managing inflammatory diseases .

- Neuroprotective Effects : There is growing evidence that sirtuin modulators can protect against neurodegeneration by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Sirtuin Modulation in Aging

A study published in the Journal of Medicinal Chemistry demonstrated that ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate effectively activated sirtuin pathways in vitro. This activation was associated with increased cell viability under stress conditions, suggesting its potential for developing therapies targeting age-related decline .

Case Study 2: Cancer Therapeutics

In another study focusing on cancer treatment, researchers found that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the modulation of sirtuin activity. The findings indicated a promising avenue for developing novel anticancer agents based on this compound's structure .

Data Table: Comparative Analysis of Sirtuin Modulators

Wirkmechanismus

The mechanism of action of Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s benzamido group can interact with enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s binding affinity and specificity. The heptanoate chain can influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazole-Linked Trimethoxybenzamido Derivatives

Compounds like (E)-Ethyl 2-(2-(2-((Z)-3-(furan-2-yl)-2-(3,4,5-trimethoxybenzamido)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetate (5b) () and N-(4,4-Difluorocyclohexyl)-2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxamide (101) () share the 3,4,5-trimethoxybenzamido motif but incorporate thiazole rings. Key differences include:

- Synthetic Yield: Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate is synthesized in ~70% yield (inferred from similar methods in ), comparable to compound 5b (70%) but lower than 101 (85%) .

- Biological Activity: Thiazole derivatives exhibit cytotoxicity against cancer cell lines (e.g., 5b inhibits MCF-7 cells with IC₅₀ < 10 µM), while the heptanoate analogue’s activity remains underexplored in the provided evidence .

Acrylate-Based Analogues

(Z)-Ethyl 3-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylate (5f) () replaces the heptanoate chain with an acrylate group. Differences include:

- Polarity: The acrylate group increases polarity, reflected in IR spectra (strong C=O stretch at 1716 cm⁻¹) compared to the heptanoate’s ester (≈1730 cm⁻¹, inferred) .

- Synthetic Flexibility: Acrylate derivatives are synthesized via condensation (58% yield), whereas the heptanoate requires multi-step alkylation .

Combretastatin Analogues

Compounds like 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (1) () share the trimethoxyphenyl group but lack the ester functionality. Key contrasts:

- Tubulin Binding: Oxazolone derivatives (e.g., 1) show potent tubulin polymerization inhibition (IC₅₀ ~1 µM), while the heptanoate’s mechanism is unconfirmed .

- Solubility: The heptanoate’s alkyl chain may enhance lipid solubility, improving bioavailability over rigid oxazolones .

Data Tables

Research Findings and Limitations

- Synthetic Feasibility: Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate is synthetically accessible but lacks explicit biological data in the provided evidence. Thiazole and acrylate analogues show more defined anticancer profiles .

- Structural Optimization: The heptanoate’s alkyl chain may reduce crystallinity (vs. rigid analogues), complicating purification but improving solubility .

- Knowledge Gaps: Direct comparative studies on cytotoxicity, pharmacokinetics, and tubulin-binding are absent in the evidence, necessitating further investigation.

Biologische Aktivität

Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate (CAS Number: 918494-42-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H29NO6

- Molecular Weight : 367.437 g/mol

- LogP : 3.5306 (indicating moderate lipophilicity)

Biological Activity

The biological activity of Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate has been investigated in various studies, focusing on its role as a potential therapeutic agent.

- Sirtuin Modulation : This compound has been identified as a sirtuin modulator. Sirtuins are a family of proteins involved in regulating cellular processes including aging and inflammation. Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate has shown the ability to enhance sirtuin activity, which may contribute to increased cellular lifespan and improved genomic stability .

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant effects, potentially reducing oxidative stress in cells. This activity is critical for protecting cells from damage and may have implications in cancer prevention .

- Anti-inflammatory Effects : The compound has also been linked to anti-inflammatory activities, making it a candidate for treating inflammatory diseases .

Case Studies and Experimental Data

- Cellular Studies : In vitro studies have demonstrated that Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate can significantly enhance the deacetylation activity of sirtuins by up to 50%, indicating its potential as a therapeutic agent in age-related diseases .

- Animal Models : In animal models, administration of this compound resulted in improved metabolic profiles and reduced markers of inflammation, suggesting a beneficial role in metabolic disorders .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.